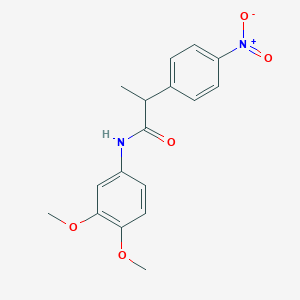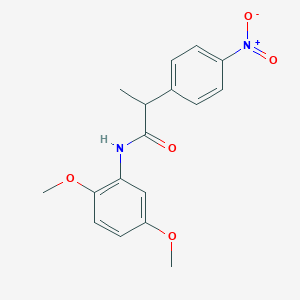![molecular formula C24H23Cl2N3O3 B4074693 5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4074693.png)
5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide
Übersicht
Beschreibung
5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways, including B-cell receptor (BCR) signaling, Fc receptor signaling, and integrin signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wirkmechanismus
5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide inhibits SYK by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of SYK and downstream signaling molecules, leading to inhibition of BCR signaling, Fc receptor signaling, and integrin signaling. This ultimately leads to decreased proliferation, survival, and migration of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound inhibits B-cell proliferation, survival, and migration. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in mouse models of B-cell malignancies. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has several advantages as a tool compound for studying SYK signaling in B-cells. It is a potent and selective inhibitor of SYK, with an IC50 of 3.2 nM in biochemical assays. This compound has also shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacology and toxicology. This compound is also expensive and may not be readily available for all researchers.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide. One area of interest is the combination of this compound with other targeted therapies, such as BTK inhibitors or PI3K inhibitors. Another area of interest is the investigation of this compound in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further studies are needed to understand the pharmacology and toxicology of this compound, as well as its potential for clinical development in B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased proliferation, survival, and migration of B-cells. In vivo studies have shown that this compound inhibits tumor growth and prolongs survival in mouse models of CLL, MCL, and DLBCL.
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O3/c1-2-23(30)29-13-11-28(12-14-29)20-6-4-3-5-19(20)27-24(31)22-10-9-21(32-22)17-15-16(25)7-8-18(17)26/h3-10,15H,2,11-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSWJNMVLSYVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4074642.png)

![1-[4-(3-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074653.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4074661.png)

![N-(2-chlorophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B4074695.png)

![5-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chlorobenzamide](/img/structure/B4074706.png)
![1-[2-(4-fluorophenoxy)ethyl]azepane oxalate](/img/structure/B4074712.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074722.png)